molecular formula C11H15BrFN B13048699 1-(2-Bromo-5-fluorophenyl)pentan-1-amine

1-(2-Bromo-5-fluorophenyl)pentan-1-amine

Cat. No.: B13048699
M. Wt: 260.15 g/mol
InChI Key: QHUSJQBWKUOXNX-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)pentan-1-amine is an organic compound with the molecular formula C11H15BrFN It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)pentan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 5 positions, respectively.

    Formation of Pentan-1-amine Chain: The brominated and fluorinated phenyl ring is then reacted with a pentan-1-amine chain under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by the attachment of the pentan-1-amine chain. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)pentan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of solvents like dichloromethane or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)pentan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in determining its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-fluorophenyl)pentan-1-amine
  • 1-(2-Bromo-5-chlorophenyl)pentan-1-amine
  • 1-(2-Bromo-5-methylphenyl)pentan-1-amine

Comparison: 1-(2-Bromo-5-fluorophenyl)pentan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which may not be observed in similar compounds with different substituents.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3

InChI Key

QHUSJQBWKUOXNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

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